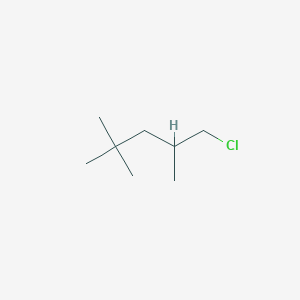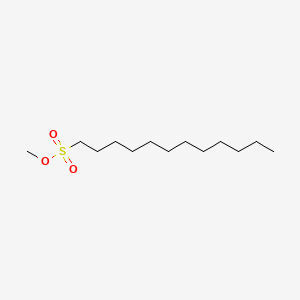![molecular formula C20H12S B3050191 Dinaphtho[2,3-b;2',3-d]thiophene CAS No. 242-53-5](/img/structure/B3050191.png)
Dinaphtho[2,3-b;2',3-d]thiophene
Overview
Description
Dinaphtho[2,3-b;2’,3-d]thiophene is a semiconducting polymer that features π-extended heteroarenes with six fused aromatic rings. This compound is known for its thermal stability and high hole mobility, making it suitable for various electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinaphtho[2,3-b;2’,3-d]thiophene can be synthesized through a series of chemical reactions. One common method involves the chiral resolution of 2-ethylhexanoic acid, followed by functional group conversions without interfering with enantiopurity. The enantiopure 2-ethylhexyl group is introduced onto dinaphtho[2,3-b;2’,3-d]thiophene via a Negishi-coupling reaction .
Industrial Production Methods
In industrial settings, dinaphtho[2,3-b;2’,3-d]thiophene is often produced through high-throughput processing techniques such as bar-assisted meniscus shearing (BAMS) at high speeds . This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
Dinaphtho[2,3-b;2’,3-d]thiophene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of dinaphtho[2,3-b;2’,3-d]thiophene can yield various oxygenated derivatives, while reduction can produce hydrogenated compounds.
Scientific Research Applications
Dinaphtho[2,3-b;2’,3-d]thiophene has a wide range of scientific research applications, including:
Biology: The compound’s stability and electronic properties make it suitable for use in biological sensors and diagnostic devices.
Medicine: Dinaphtho[2,3-b;2’,3-d]thiophene is being explored for its potential in medical applications, including drug delivery systems and bioelectronics.
Mechanism of Action
The mechanism of action of dinaphtho[2,3-b;2’,3-d]thiophene involves its ability to act as a p-type organic semiconductor. The compound’s high hole mobility allows for efficient charge transport, making it suitable for use in electronic devices. The molecular targets and pathways involved include the highest-occupied molecular orbital (HOMO) and the lowest-unoccupied molecular orbital (LUMO), which facilitate charge transfer .
Comparison with Similar Compounds
Dinaphtho[2,3-b;2’,3-d]thiophene can be compared with other similar compounds, such as:
Benzothieno[3,2-b]benzothiophene: This compound consists of four fused aromatic rings and is known for its high performance in organic semiconductors.
Dibenzothiophene: This compound has a flat-shaped structure and is used in high refractive index materials.
Dinaphtho[2,1-b;1’,2’-d]thiophenes: These isomers have different electronic structures despite having the same molecular formula and aromatic constituents.
Dinaphtho[2,3-b;2’,3-d]thiophene stands out due to its unique combination of thermal stability, high hole mobility, and suitability for various electronic applications.
Properties
IUPAC Name |
12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12S/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWKFLXFRCZYQCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393034 | |
| Record name | Dinaphtho[2,3-b;2',3-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
242-53-5 | |
| Record name | Dinaphtho[2,3-b;2',3-d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90393034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)

![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)




